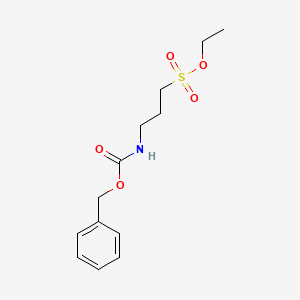

Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate

Description

Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate (CAS: N/A, referenced in ABChem catalog AB22501) is a specialized organic compound featuring a benzyloxycarbonyl (Z) group, an ethyl ester, and a sulfonate moiety . Its zwitterionic nature—arising from the sulfonate anion and the neutral ethyl ester—may confer solubility in polar solvents, though this property remains less characterized compared to structurally related sulfonate betaines (e.g., DMX or ALPS).

Properties

Molecular Formula |

C13H19NO5S |

|---|---|

Molecular Weight |

301.36 g/mol |

IUPAC Name |

ethyl 3-(phenylmethoxycarbonylamino)propane-1-sulfonate |

InChI |

InChI=1S/C13H19NO5S/c1-2-19-20(16,17)10-6-9-14-13(15)18-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,14,15) |

InChI Key |

LKJYFVQRVUXXCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)CCCNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of ethyl 3-aminopropane-1-sulfonate with benzyl chloroformate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the benzyloxycarbonylamino group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate has been identified as a precursor in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for the development of drugs targeting specific biological pathways.

1.1. Drug Development

- Amyloidosis Treatment : The compound is involved in the preparation of pharmaceutical compositions aimed at treating amyloid-related diseases, including Alzheimer’s disease. It acts as a key ingredient in formulations designed to inhibit amyloid deposition in affected tissues .

- Proteolytic Stabilization : Research indicates that derivatives of this compound can be utilized to enhance the stability of proteins like FGF21, which has shown antidiabetic effects. This stability is crucial for developing long-acting therapeutic agents .

1.2. Mechanism of Action

The sulfonate group in the compound allows for interaction with biological targets, facilitating drug binding and action. This property is particularly relevant in the design of selective inhibitors and degraders for protein targets such as CDK6, which is implicated in various cancers .

Biochemical Research

In biochemical research, this compound serves as a versatile building block for synthesizing more complex molecules.

2.1. Synthesis of Bioactive Molecules

The compound can be used to create sulfonamide derivatives that exhibit biological activity, including antimicrobial and anti-inflammatory properties. These derivatives are synthesized through reactions involving ethylamine and other reagents, showcasing the compound's utility in medicinal chemistry .

Material Science Applications

In material science, this compound finds applications in developing biodegradable polymers and other materials.

3.1. Biodegradable Polymers

Research has highlighted the potential for using sulfonate-containing compounds to enhance the biodegradability of polymers. The incorporation of this compound into polymer matrices can improve their environmental compatibility while maintaining mechanical properties .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can act as a protecting group for amines, allowing for selective reactions at other functional groups. The sulfonate group can enhance the compound’s solubility and reactivity in aqueous environments, facilitating its use in various chemical and biological processes.

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes key structural and physicochemical differences:

Key Observations :

- Zwitterionic vs.

- Functional Group Diversity: The benzyloxycarbonylamino group in the target compound distinguishes it from the quaternary ammonium groups in DMX/S-4 or the aromatic amine in ALPS. This group is hydrolytically labile under acidic conditions, making it useful in temporary protection strategies .

Research Findings and Limitations

- Solubility : DMX and S-4 exhibit high water solubility (>500 mM) due to their ionic nature, whereas the ethyl ester in the target compound may reduce solubility in aqueous systems .

- Stability: The benzyloxycarbonyl group in the target compound is susceptible to cleavage under acidic or hydrogenolytic conditions, limiting its utility in long-term applications .

- Biological Compatibility: ALPS and S-4 are explicitly validated for biocompatibility in diagnostic and cell culture applications, respectively, whereas the target compound lacks such data .

Biological Activity

Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate (CAS: 2102410-68-2) is a compound that has gained attention in various biological contexts due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C13H19NO5S

- Molecular Weight : 301.36 g/mol

- IUPAC Name : Ethyl 3-(((benzyloxy)carbonyl)amino)propane-1-sulfonate

- CAS Number : 2102410-68-2

The compound features a sulfonate group, which can enhance its solubility and biological interaction capabilities.

Antiviral Properties

Recent studies have highlighted the potential antiviral effects of compounds similar to this compound. For instance, inhibitors targeting the main protease of SARS-CoV-2 have shown promise in mitigating viral replication, suggesting that structurally related compounds may exhibit similar inhibitory effects on viral enzymes .

Anticancer Activity

This compound has been explored for its anticancer properties. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting cell cycle progression. For example, a related compound was observed to arrest cells in the G0/G1 phase, leading to reduced proliferation in colorectal cancer models .

Table 1: Summary of Biological Activities

Safety and Toxicity

While exploring the biological activities, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments are necessary to evaluate the compound's suitability for therapeutic use. Some related compounds have demonstrated significant cytotoxicity at certain concentrations, indicating the need for careful dose optimization in potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.